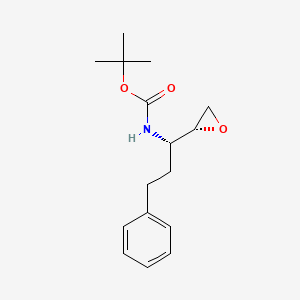

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate

描述

“tert-Butyl ((S)-1-(®-oxiran-2-yl)-3-phenylpropyl)carbamate” is a type of tert-butyl ester. Tert-butyl esters find large applications in synthetic organic chemistry . They are used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The tert-butyl group in the molecule is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . This group is highly reactive and finds large applications in synthetic organic chemistry .Chemical Reactions Analysis

The tert-butyl group in the molecule shows a unique reactivity pattern. It is used in various chemical transformations, including its relevance in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The tert-butyl group in the molecule is highly dipolar and is a strong hydrogen bond acid and base . This group is highlighted by summarising characteristic applications .科学研究应用

Environmental Occurrence and Degradation

Synthetic phenolic antioxidants, which share structural similarities with tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate, have been widely studied for their environmental occurrence, fate, and toxicity. These compounds have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some may cause hepatic toxicity, endocrine disrupting effects, or even carcinogenicity. Future research directions include investigating the environmental behaviors of novel compounds, toxicity effects of co-exposure, and developing compounds with lower toxicity and migration ability (Liu & Mabury, 2020).

Decomposition and Conversion

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been reviewed, showing the feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful substances. This suggests potential applications for the degradation of similar compounds (Hsieh et al., 2011).

Biodegradation and Fate in Environment

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater summarizes the ability of microorganisms to degrade ETBE aerobically as a carbon and energy source, or via cometabolism using alkanes as growth substrates. This highlights the potential microbial pathways for the degradation of similar ethers in environmental settings (Thornton et al., 2020).

Purification Applications

The application of polymer membranes for the purification of fuel oxygenated additives, focusing on the separation of methanol/MTBE mixture via pervaporation, demonstrates the use of various polymer membranes in separating and purifying chemical mixtures. This area of research is crucial for developing efficient methods to isolate and purify specific compounds from complex mixtures (Pulyalina et al., 2020).

未来方向

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. It has potential applications in biocatalytic processes . The direct and sustainable synthesis method developed using flow microreactor systems is more efficient, versatile, and sustainable, indicating a promising future direction .

属性

IUPAC Name |

tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654730 | |

| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((S)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | |

CAS RN |

1217636-74-2 | |

| Record name | 4,5-Anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-L-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

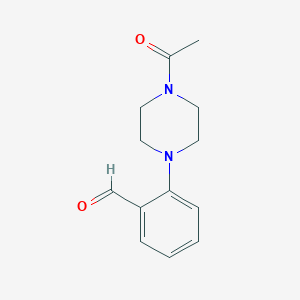

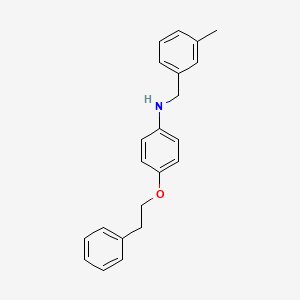

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1437324.png)

![N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine](/img/structure/B1437325.png)

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)